![molecular formula C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈ B1155800 Fondaparinux-13C6 Sodium](/img/new.no-structure.jpg)
Fondaparinux-13C6 Sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fondaparinux-13C6 Sodium, also known as this compound, is a useful research compound. Its molecular formula is C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈ and its molecular weight is 1734.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Clinical Applications
1. Prevention of Venous Thromboembolism (VTE)
Fondaparinux-13C6 sodium is widely utilized in preventing VTE in patients undergoing major orthopedic surgeries, such as hip replacements and knee surgeries. Clinical trials have demonstrated that fondaparinux is more effective than traditional low molecular weight heparins (LMWHs) like enoxaparin. For instance, a meta-analysis indicated a greater than 50% reduction in the relative risk of VTE at day 11 for patients receiving fondaparinux compared to those on enoxaparin .
2. Treatment of Acute Coronary Syndromes
In the context of acute coronary syndromes, fondaparinux has been evaluated for its safety and efficacy during percutaneous coronary interventions (PCI). A randomized trial showed that fondaparinux, at doses of 2.5 mg and 5 mg, was comparable to unfractionated heparin in terms of safety outcomes, with a lower incidence of bleeding events . The efficacy regarding thrombin generation markers was also superior for fondaparinux, indicating its potential benefits in this setting.
3. Management of Superficial Vein Thrombosis
Recent studies have explored the use of fondaparinux in treating acute symptomatic spontaneous superficial vein thrombosis. In a large clinical trial (CALISTO), fondaparinux significantly reduced the incidence of VTE compared to placebo, demonstrating its effectiveness even in cases without concomitant deep vein thrombosis .
Pharmacokinetics and Dosage
This compound exhibits complete bioavailability when administered subcutaneously. The pharmacokinetic profile shows that peak plasma concentrations are reached within two hours post-injection, with steady-state levels achieved after three to four days of daily dosing . The recommended dosage for VTE prevention is typically 2.5 mg once daily.
Data Tables
The following table summarizes key clinical trial findings related to fondaparinux:
Case Studies
Several case studies illustrate the real-world applications and outcomes associated with fondaparinux:
-
Case Study 1: Orthopedic Surgery
A patient undergoing elective hip replacement was administered fondaparinux for VTE prophylaxis. The patient experienced no thromboembolic events during hospitalization and had a favorable recovery profile. -
Case Study 2: Acute Coronary Syndrome
In a cohort receiving fondaparinux during PCI, patients reported fewer bleeding complications compared to those treated with unfractionated heparin, reinforcing the safety profile of fondaparinux in high-risk settings.
属性
分子式 |
C₂₅¹³C₆H₄₃N₃Na₁₀O₄₉S₈ |
---|---|
分子量 |
1734.1 |
同义词 |
Methyl O-2-Deoxy-6-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-β-_x000B_D-glucopyranuronosyl-(14)-O-2-deoxy-3,6-di-O-sulfo-2-(sulfoamino)-α-D-glucopyranosyl-(14)-O-2-O-sulfo-α-L-idopyranuronosyl-(14)-2-deoxy-2-(sulfoamino)-α-D-glucopyranoside 6-(Hydro |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。